

Spectroscopic Data for 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Methoxy-5-(trifluoromethyl)benzonitrile**. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data based on the analysis of structurally similar molecules. This information is compared with available experimental data for related benzonitrile derivatives to offer a valuable resource for characterization, quality control, and drug development applications.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **2-Methoxy-5-(trifluoromethyl)benzonitrile** and its structural analogs.

Table 1: ^1H NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound	Aromatic Protons (δ , ppm)	Methoxy Protons (δ , ppm)	Solvent
2-Methoxy-5-(trifluoromethyl)benzo nitrile (Predicted)	~7.8-7.2 (m, 3H)	~3.9 (s, 3H)	CDCl ₃
2-Methoxybenzonitrile[1][2][3]	7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H), 7.31 (t, J=8.0Hz, 1H), 7.27 (t, J=8.0Hz, 1H)	2.53 (s, 3H)	CDCl ₃
4-(Trifluoromethyl)benzo nitrile[4]	7.81 (d, J=8.0 Hz, 2H), 7.76 (d, J=8.0 Hz, 2H)	-	CDCl ₃
2-Chloro-5-(trifluoromethyl)benzo nitrile	Not Available	-	Not Available

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound	Aromatic Carbons (δ , ppm)	Methoxy Carbon (δ , ppm)	Nitrile Carbon (δ , ppm)	Trifluoromethyl Carbon (δ , ppm)	Solvent
2-Methoxy-5-(trifluoromethyl)benzonitrile (Predicted)	~160, ~135, ~132, ~128, ~125, ~115	~56	~117	~123 (q)	CDCl ₃
2-Methoxybenzonitrile[1][2]	141.6, 132.4, 132.2, 130.0, 126.0, 112.4	20.2	117.9	-	CDCl ₃
4-(Trifluoromethyl)benzonitrile [4][5]	134.7 (q, J=33 Hz), 132.8, 126.3, 116.2	-	117.5	123.2 (q, J=272 Hz)	CDCl ₃
2-Chloro-5-(trifluoromethyl)benzonitrile	Not Available	-	-	-	Not Available

Table 3: Key Infrared (IR) Absorption Frequencies

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	2240 - 2220 (sharp, medium intensity)
C-O (Aromatic Ether)	1275 - 1200 (strong) and 1075 - 1020 (strong)
C-F (Trifluoromethyl)	1350 - 1100 (strong, multiple bands)
C-H (Aromatic)	3100 - 3000 (multiple weak to medium bands)
C-H (Methoxy)	2950 - 2850 (medium)

Mass Spectrometry (MS) Fragmentation

The electron ionization (EI) mass spectrum of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation pathways would likely involve:

- Loss of a methyl group ($-\text{CH}_3$): Resulting in a fragment at $[\text{M}-15]^+$.
- Loss of a methoxy group ($-\text{OCH}_3$): Leading to a fragment at $[\text{M}-31]^+$.
- Loss of the trifluoromethyl group ($-\text{CF}_3$): Producing a fragment at $[\text{M}-69]^+$.
- Loss of HCN: A common fragmentation for benzonitriles, resulting in a fragment at $[\text{M}-27]^+$.
[\[6\]](#)[\[7\]](#)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
 - Acquisition Parameters:
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 4.0 s.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency).

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
 - Acquisition Time: 1.5 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid compound is placed on a diamond attenuated total reflectance (ATR) crystal.
- Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
 - A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

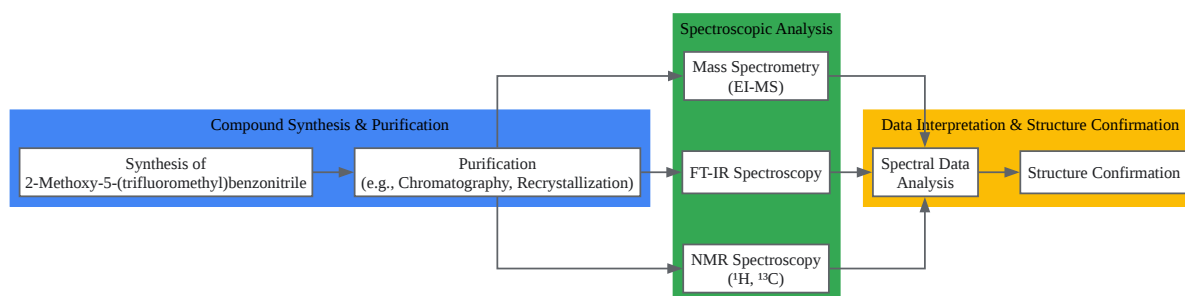
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
- Instrument: A mass spectrometer equipped with an electron ionization source.
- Acquisition Parameters:

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Scan Rate: 1 scan/second.
- Source Temperature: 230 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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